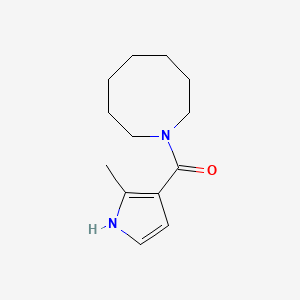![molecular formula C15H22N2O B7584140 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide](/img/structure/B7584140.png)
3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide, also known as TATB, is a chemical compound that has been extensively researched for its potential applications in various fields.
Applications De Recherche Scientifique
3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide has been studied for its potential applications in various fields such as drug discovery, materials science, and catalysis. In drug discovery, 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide has shown promising results as a potential inhibitor of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's. In materials science, 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. In catalysis, 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide has been studied as a potential catalyst for various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes through binding to their active sites. 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide has been shown to selectively inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the nervous system.
Biochemical and Physiological Effects:
3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide can inhibit the activity of certain enzymes involved in the progression of diseases such as cancer and Alzheimer's. In vivo studies have shown that 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide can improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide in lab experiments is its high selectivity towards certain enzymes, which allows for more precise targeting of specific pathways in biochemical and physiological processes. However, one limitation of using 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide. One direction is to further investigate its potential applications in drug discovery, particularly as a potential inhibitor of enzymes involved in the progression of diseases such as cancer and Alzheimer's. Another direction is to explore its potential applications in materials science, particularly as a building block for the synthesis of MOFs with enhanced gas storage and separation properties. Additionally, further research is needed to fully understand the mechanism of action of 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide and its potential biochemical and physiological effects in vivo.
Méthodes De Synthèse
The synthesis of 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide involves the reaction of 3-nitrobenzoyl chloride with 2,2,3,3-tetramethylazetidine in the presence of a base such as triethylamine. The resulting product is then reduced with hydrogen gas over a palladium catalyst to yield 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide.
Propriétés
IUPAC Name |
3-[(2,2,3,3-tetramethylazetidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-14(2)10-17(15(14,3)4)9-11-6-5-7-12(8-11)13(16)18/h5-8H,9-10H2,1-4H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQILWJRKTZBOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1(C)C)CC2=CC(=CC=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile](/img/structure/B7584081.png)
![1-Thia-4-azaspiro[5.5]undecan-4-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7584089.png)
![3-[1-(3-Fluoropropylsulfonyl)pyrrolidin-2-yl]pyridine](/img/structure/B7584097.png)
![5-(1-Thia-4-azaspiro[5.5]undecane-4-carbonyl)pyrrolidin-2-one](/img/structure/B7584103.png)

![N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide](/img/structure/B7584107.png)
![4-(2-Methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7584116.png)
![2-Methyl-5-(1-thia-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3,4-oxadiazole](/img/structure/B7584128.png)


![N-(5,6-dimethylpyridazin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B7584138.png)
